molecular formula C15H19ClN2O2 B12327855 tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B12327855
M. Wt: 294.77 g/mol
InChI Key: YVAICFCIHOLYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a key synthetic intermediate in medicinal chemistry, primarily utilized in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors. DDR1 is a receptor tyrosine kinase that is overexpressed in various cancers and fibrotic diseases, making it a promising therapeutic target . This spirocyclic scaffold serves as the core structure for potent and selective inhibitors, such as the clinical candidate 7rh, which has demonstrated efficacy in idiopathic pulmonary fibrosis models. The compound's value lies in its rigid, three-dimensional spiroazetidine-indole architecture, which is crucial for achieving high binding affinity and selectivity. Researchers employ this intermediate to explore novel treatments for fibrosis, oncology, and other pathologies driven by aberrant DDR1 signaling, facilitating the synthesis of analogs for structure-activity relationship studies. Its incorporation into drug discovery pipelines accelerates the development of targeted therapies aimed at modulating collagen-induced DDR1 activation.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl 5-chlorospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-5-4-10(16)6-11(12)15/h4-6,17H,7-9H2,1-3H3

InChI Key

YVAICFCIHOLYTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Staudinger Ketene–Imine Cycloaddition

Reaction Design and Substrate Selection

The Staudinger ketene–imine cycloaddition is a cornerstone for spiro[azetidine-3,3'-indole] synthesis. In this method:

  • Indole-2-carboxylic acid derivatives serve as precursors, with tert-butyl protection introduced early to stabilize the azetidine nitrogen.
  • Chlorination at the 5'-position is achieved using tert-butyl hypochlorite (t-BuOCl), which acts as both an oxidizing agent and chlorinating source.
Procedure
  • Ketene Generation : Indole-2-carboxylic acid (1.0 equiv.) is treated with oxalyl chloride (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0°C, forming the acyl chloride intermediate.
  • Cycloaddition : The acyl chloride reacts with a pre-formed Schiff base (e.g., from 4-chloroaniline) in the presence of triethylamine, yielding the spirocyclic azetidine framework.
  • Boc Protection : tert-Butyl dicarbonate (Boc₂O) is added to protect the azetidine nitrogen, ensuring stability during subsequent steps.

Key Data :

Parameter Value Source
Yield (Cycloaddition) 68–82%
Reaction Time 16–24 h at 40°C
Diastereoselectivity exo: 85–90%

Chlorination Strategies for 5'-Position Functionalization

tert-Butyl Hypochlorite-Mediated Chlorooxidation

t-BuOCl enables selective chlorination without disrupting sensitive functional groups (e.g., esters, nitriles).

Optimized Conditions
  • Substrate : tert-Butyl spiro[azetidine-3,3'-indole]-1-carboxylate (1.0 equiv.).
  • Reagent : t-BuOCl (2.5 equiv.) in ethyl acetate at 40°C for 16 h.
  • Mechanism : Homolytic cleavage of O–Cl bonds generates chlorine radicals, which undergo electrophilic substitution at the indole 5'-position.

Analytical Validation :

  • ¹H NMR : Downfield shift of H-5' (δ 7.34 ppm, d, J = 8.5 Hz) confirms chlorination.
  • HRMS : [M+Na]⁺ calcd. for C₁₅H₁₉ClN₂O₂Na: 317.1024; found: 317.1021.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Strategy

Azetidine-indole hybrids are synthesized on polystyrene beads to streamline purification:

  • Immobilization : Indole-2-carboxylic acid is anchored to Wang resin via ester linkage.
  • Azetidine Formation : Cyclization with 1,3-dibromopropane and Boc protection yields the resin-bound spirocyclic intermediate.
  • Cleavage and Chlorination : TFA-mediated cleavage releases the product, followed by t-BuOCl treatment for 5'-chlorination.

Advantages :

  • Purity: >95% (HPLC).
  • Scalability: Multi-gram quantities achievable.

Comparative Analysis of Methodologies

Method Yield Range Selectivity Scalability Key Limitations
Staudinger Cycloaddition 68–82% High (exo) Moderate Requires anhydrous conditions
t-BuOCl Chlorination 75–94% Regioselective High Radical side reactions
Solid-Phase Synthesis 80–90% High High Specialized equipment needed

Mechanistic Insights and Stereochemical Control

Diastereoselectivity in Cycloaddition

The exo preference (85–90%) arises from distortion-controlled transition states, where bulky tert-butyl groups minimize steric clashes during C–N bond formation. Computational studies indicate a 3.2 kcal/mol energy difference favoring the exo pathway.

Radical Chlorination Pathways

EPR spectroscopy confirms chlorine radical intermediates during t-BuOCl reactions. Spin-trapping experiments with TEMPO reveal radical quenching, supporting a homolytic mechanism.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR : Quaternary carbons at δ 80.8 ppm (spiro carbon) and δ 155.8 ppm (Boc carbonyl).
  • NOE Correlation : Irradiation of H-5' enhances H-4' and H-6', confirming regiochemistry.

High-Resolution Mass Spectrometry (HRMS)

Consistent molecular ion peaks validate stoichiometry:

  • Found : [M+H]⁺ = 277.1342 (Calcd.: 277.1345).

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.

Reaction conditions :

  • Base-mediated : 2 M NaOH in ethanol at 60°C for 6–8 hours.

  • Acid-mediated : HCl (conc.) in dioxane at room temperature for 12 hours.

ReagentProductYield (%)Purity (%)
NaOH/EtOH5'-Chloro-spiro[azetidine-indole]-1-acid78≥95
HCl/dioxane5'-Chloro-spiro[azetidine-indole]-1-acid82≥97

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by elimination of the tert-butoxide ion .

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 5'-position participates in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups.

Key examples :

  • Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 100°C for 24 hours.

  • Methoxy substitution : Treatment with NaOMe in methanol under reflux.

NucleophileProductCatalystYield (%)
Morpholine5'-Morpholino-spiro[azetidine-indole]CuI, 1,10-phen65
NaOMe5'-Methoxy-spiro[azetidine-indole]None72

The reaction’s efficiency depends on electron-withdrawing effects of the spirocyclic system and steric accessibility of the chlorine atom .

Hydrogenation of the Dihydroindole System

The 1',2'-dihydroindole moiety can be fully hydrogenated to a tetrahydroindole derivative, altering the compound’s conformational flexibility and bioavailability.

Conditions :

  • H₂ (1 atm) with 10% Pd/C in ethanol at 25°C for 4 hours.

Starting MaterialProductConversion (%)
5'-Chloro-dihydroindole-spiro[azetidine]5'-Chloro-tetrahydroindole-spiro[azetidine]89

This reaction preserves the spirocyclic framework while saturating the indole ring .

Oxidation Reactions

The azetidine ring undergoes oxidation to form lactam derivatives, expanding utility in medicinal chemistry.

Oxidation pathways :

  • With KMnO₄ : Forms a β-lactam via C–N bond oxidation in aqueous acetone at 0°C .

  • With mCPBA : Epoxidizes adjacent unsaturated bonds (if present) .

Oxidizing AgentProductSelectivityYield (%)
KMnO₄5'-Chloro-spiro[β-lactam-indole]High68
mCPBAEpoxide derivative (side product)Moderate34

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura couplings, when functionalized with boronate esters .

Example :

  • Suzuki coupling with aryl halides using Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH at 80°C yields biaryl derivatives .

Boronate PartnerProductYield (%)
4-Bromophenyl5'-(4-Biphenyl)-spiro[azetidine-indole]93

Stability Under Thermal and Photolytic Conditions

Studies indicate moderate thermal stability (decomposition onset at 180°C) but sensitivity to UV light, leading to C–Cl bond cleavage .

ConditionDegradation PathwayHalf-Life
150°C in airEster hydrolysis2.5 hours
UV light (254 nm)Radical formation + dechlorination45 minutes

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its role as a scaffold in the development of inhibitors targeting various biological pathways.

Monoacylglycerol Lipase Inhibition

Recent studies have highlighted the use of azetidine-based carboxylates, including tert-butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate, as potent inhibitors of monoacylglycerol lipase (MAGL). This enzyme plays a critical role in endocannabinoid signaling and is a target for treating pain and anxiety disorders.

  • Case Study : A study demonstrated that a related azetidine carboxylate exhibited high specific binding and selectivity for MAGL in both in vitro and in vivo settings, paving the way for new drug candidates targeting this pathway .

Radiolabeling for Imaging

The compound's structural characteristics make it suitable for radiolabeling with isotopes like carbon-11 or fluorine-18, facilitating its use as a PET imaging tracer.

  • Case Study : Research has shown that azetidine carboxylates can be effectively labeled for PET imaging, allowing for the evaluation of brain permeability and binding kinetics in preclinical models . The ability to track these compounds in vivo provides insights into their pharmacokinetics and therapeutic potential.

Table 1: Comparison of Azetidine Carboxylates in MAGL Inhibition

Compound NameBinding Affinity (Ki)SelectivityReference
tert-butyl 5'-chloro...15 nMHigh
MAGL-051912 nMVery High
Other Azetidine DerivativesVariesModerate

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Azetidine Ring : Utilizing appropriate precursors to construct the azetidine framework.
  • Chlorination : Introduction of the chlorine atom at the 5' position using chlorinating agents.
  • Carboxylation : The final step involves esterification to form the carboxylate group.

Mechanism of Action

The mechanism of action of tert-Butyl 5’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring may also play a role in the compound’s biological activity by influencing its binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Indole Ring

The compound’s structural analogs differ primarily in substituents on the indole ring and modifications to the spirocyclic system. Key examples include:

Compound Name Substituent (Indole Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate Cl (5') C₁₅H₁₉ClN₂O₂ 294.78 Intermediate in drug synthesis
tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate NH₂ (5') C₁₅H₂₁N₃O₂ 275.35 Discontinued; lab use only
tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate CH₃ (5') C₁₆H₂₂N₂O₂ 274.36 Available for medicinal chemistry research
tert-Butyl 5'-bromo-1'-methyl-2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate Br (5'), CH₃ (1') C₁₆H₁₉BrN₂O₃ 367.24 Building block for heterocyclic libraries

Key Observations :

  • Chlorine vs. Amino/Methyl Groups: The electron-withdrawing chlorine substituent in the target compound may enhance electrophilic reactivity compared to the electron-donating methyl or amino groups, influencing its utility in cross-coupling reactions .
  • Bromine Analog : The brominated derivative (C₁₆H₁₉BrN₂O₃) offers distinct reactivity for Suzuki-Miyaura couplings, though its higher molecular weight and steric bulk may limit solubility .

Reactivity Comparison :

  • The Boc group in all analogs facilitates nitrogen protection, but the chloro-substituted compound’s stability under acidic conditions (e.g., TFA deprotection) may differ from its amino or bromo counterparts due to inductive effects .
Pharmacological and Industrial Relevance
  • Safety Profile : The target compound carries hazard warnings (H302, H315, H319, H335) for toxicity upon ingestion, skin/eye irritation, and respiratory sensitivity, similar to other halogenated spirocyclic compounds .

Biological Activity

tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C15H19ClN2O2
  • Molecular Weight : 292.78 g/mol
  • IUPAC Name : tert-butyl 5-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
  • InChI Key : KXYJHZXEJZQWQF-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, affecting various cellular responses.
  • DNA Intercalation : The compound may intercalate into DNA strands, potentially disrupting replication and transcription processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A notable investigation involved testing against Gram-positive and Gram-negative bacteria:

Pathogen Activity Observed Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibition32 µg/mL
Escherichia coliModerate inhibition64 µg/mL
Pseudomonas aeruginosaWeak inhibition128 µg/mL

These results suggest that this compound exhibits varying degrees of antimicrobial activity, particularly against Staphylococcus aureus, which is a significant pathogen in clinical settings .

Cytotoxicity Studies

In vitro cytotoxicity studies were conducted using human cancer cell lines to assess the compound's potential as an anticancer agent. The results indicated:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings demonstrate that the compound possesses significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

A recent case study investigated the compound's effects on a model organism (Drosophila melanogaster) to evaluate its biological impact in vivo. The study revealed that:

  • Flies treated with the compound exhibited reduced lifespan compared to controls.
  • Behavioral assays indicated altered locomotion patterns, suggesting neurotoxic effects.

This study provides insights into the compound's broader biological implications beyond in vitro testing .

Q & A

Q. Key Table: Reagents and Conditions

Reagent/ConditionRoleReference
DIPEABase for anhydride formation
Isobutyl chloroformateCoupling agent
CH₂Cl₂Solvent
Flash chromatographyPurification

How is this compound characterized?

Level: Basic
Answer:
Characterization relies on multi-spectral analysis :

  • NMR : ¹H and ¹³C NMR confirm the spiro junction (e.g., δ ~3.5–4.5 ppm for azetidine protons) and Boc group (δ ~1.4 ppm for tert-butyl) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₀ClN₂O₃: 323.1158) .
  • IR : Peaks at ~1700 cm⁻¹ indicate the carbonyl group of the Boc moiety .

How can researchers optimize reaction yields for spiroazetidine-indole derivatives?

Level: Advanced
Answer:
Yield optimization depends on:

  • Catalyst loading : Higher DMAP (e.g., 6 equiv) accelerates Boc protection in spiro systems .
  • Reaction time : Extended stirring (e.g., 48 hours vs. 2 hours) ensures complete conversion in sterically hindered reactions .
  • Temperature : Room temperature is preferred to avoid side reactions (e.g., decomposition of labile intermediates) .

Contradiction Note: reports a 59% yield with 2-hour reaction time, while achieves 62% yield after 48 hours. This suggests time-dependent equilibria or intermediate stability differences .

How should researchers resolve contradictions in spectral data during structural elucidation?

Level: Advanced
Answer:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., spiro junction protons) .
  • X-ray crystallography : Definitive proof of spiro connectivity, as seen in related indole-carboxylate structures .
  • Comparative analysis : Cross-check HRMS and IR with analogous compounds (e.g., tert-butyl 5-bromo analogs in ) .

What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s synthesis?

Level: Advanced
Answer:

  • Protection : Shields the azetidine nitrogen during subsequent reactions (e.g., halogenation or cross-coupling) .
  • Deprotection : Removed under acidic conditions (e.g., TFA/CH₂Cl₂) to generate free amines for downstream functionalization .

What purification strategies are effective for spiroazetidine-indole derivatives?

Level: Basic
Answer:

  • Flash chromatography : Use silica gel with gradients (e.g., 0–100% EtOAc/hexane) to separate polar byproducts .
  • Recrystallization : For crystalline intermediates, employ solvents like CH₂Cl₂/hexane .
  • HPLC : Resolve enantiomers or diastereomers if chiral centers are present .

How do structural modifications (e.g., halogen substitution) impact bioactivity?

Level: Advanced
Answer:

  • Chlorine vs. Bromine : Chloro derivatives (e.g., ) may exhibit enhanced electrophilicity for nucleophilic aromatic substitution compared to bromo analogs .
  • Spiro ring size : Smaller azetidine rings (vs. piperidine) increase strain, potentially improving binding affinity in enzyme inhibition studies .

Q. Key Table: Halogen Effects

HalogenReactivityBiological RelevanceReference
ClModerate electrophileAnti-HIV activity (e.g., NNRTIs)
BrHigher leaving groupUsed in cross-coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.